2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c25-22(16-24-15-14-17-6-4-5-9-21(17)24)23-18-10-12-20(13-11-18)26-19-7-2-1-3-8-19/h1-15H,16H2,(H,23,25) |
InChI Key |
ZQDPADWPYIRFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Borate Esters
A scalable method employs 2,2,2-trifluoroethanol-derived borate ester (B(OCH₂CF₃)₃) to couple carboxylic acids and amines. This reagent avoids anhydrous conditions and enables purification via solid-phase workup.
| Reagents/Conditions | Yield | Purity | Advantages |
|---|---|---|---|
| B(OCH₂CF₃)₃, MeCN, 80°C, 5 h | 70–90% | >95% | High efficiency, minimal byproducts |
| Amberlyst resins for purification | – | – | Avoids aqueous workup |
Procedure :
HATU-Mediated Coupling
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is used for activating carboxylic acids, particularly for sterically hindered substrates.
| Reagents/Conditions | Yield | Purity | Limitations |
|---|---|---|---|
| HATU, DIEA, DMF, rt, 12 h | 50–70% | >90% | Requires column chromatography |
Procedure :
- Activate 4-phenoxyphenylacetic acid with HATU and DIEA in DMF.
- Couple with indole-1-amine under inert atmosphere.
Indole Ring Synthesis
The indole core is synthesized via cyclization or cross-coupling reactions.
Pd-Catalyzed Cross-Coupling
Palladium catalysts enable regioselective indole formation.
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–75% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | 50–65% |
Procedure :
Rhodium-Catalyzed Intermolecular Coupling
Rhodium complexes facilitate direct C–H functionalization.
| Reagents/Conditions | Yield | Purity | Key Features |
|---|---|---|---|
| Rh₂(CO)₄Cl₂, DPPP, NaI, DMC | 30–50% | >85% | Mild conditions, limited scope |
Procedure :
Phenoxyphenyl Group Introduction
The 4-phenoxyphenyl group is typically introduced via nucleophilic substitution or etherification.
Williamson Ether Synthesis
Alkyl halides react with phenols in basic conditions.
| Reagents/Conditions | Yield | Purity | Example |
|---|---|---|---|
| K₂CO₃, KI, acetone, rt, 12 h | 60–80% | >90% | 4-Phenoxyphenyl bromide + NaOH |
Procedure :
Ullmann-Type Coupling
Copper-catalyzed coupling of aryl halides with phenols.
| Reagents/Conditions | Yield | Purity | Challenges |
|---|---|---|---|
| CuI, 1,10-phenanthroline, DMF | 50–65% | >85% | High temperature, air sensitivity |
Procedure :
Optimized Synthesis Routes
Combining the above steps, two primary routes emerge:
Stepwise Synthesis
- Indole Formation : Cyclization of 4-iodoaniline with phenylboronic acid (Pd/Cu).
- Amide Bond Formation : HATU-mediated coupling of indole-1-amine with 4-phenoxyphenylacetic acid.
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Indole synthesis | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 70% | >90% |
| Amide coupling | HATU, DIEA, DMF | 65% | >95% |
One-Pot Amidation
Direct coupling using B(OCH₂CF₃)₃ in MeCN, followed by phenoxyphenyl group introduction via Williamson ether synthesis.
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Amide bond formation | B(OCH₂CF₃)₃, MeCN, 80°C | 85% | >95% |
| Etherification | K₂CO₃, KI, acetone | 75% | >90% |
Challenges and Solutions
- Steric Hindrance : Bulky groups (e.g., phenoxyphenyl) reduce reaction efficiency. Solution : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures.
- Byproduct Formation : Competing hydrolysis of borate esters. Solution : Employ Amberlyst resins for selective purification.
- Indole Stability : Oxidation under acidic conditions. Solution : Use inert atmospheres and mild bases (K₂CO₃).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Borate ester amidation | High purity, scalable | Limited to primary amines | 70–90% |
| HATU coupling | Broad substrate scope | Requires chromatography | 50–70% |
| Pd/Cu cross-coupling | Regioselective indole | Expensive catalysts | 60–75% |
| Williamson ether synthesis | Cost-effective | Long reaction times | 60–80% |
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares structural motifs with other indole-acetamide derivatives, differing primarily in substituents on the indole nitrogen, acetamide linker, and aryl/heteroaryl groups. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituents on the indole nitrogen (e.g., chlorobenzoyl in ) and aryl groups (e.g., nitro, pyridyl) critically influence physicochemical properties such as solubility, melting point, and lipophilicity.
- Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points, likely due to increased crystallinity .
Pharmacological Activities
Key Observations :
- Anticancer Activity : Compounds with chlorobenzoyl-substituted indoles () show promise as Bcl-2/Mcl-1 inhibitors, critical in apoptosis regulation. In contrast, quinazoline-sulfonyl acetamides () exhibit broad-spectrum cytotoxicity .
- Antimicrobial Activity : Acetamides with benzo[d]thiazole-sulfonyl groups () demonstrate selective activity against gram-positive bacteria and fungi, likely due to membrane disruption .
- Structural-Activity Relationships (SAR) :
- Bulky aryl groups (e.g., naphthyl in 10k) may reduce bioavailability despite enhancing target binding.
- Electron-deficient substituents (e.g., nitro in 10l) improve redox-mediated activity but may increase toxicity .
Biological Activity
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound characterized by its indole and phenoxyphenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅N₃O₂, with a molecular weight of approximately 297.33 g/mol. The compound features an indole ring system, which is known for various pharmacological effects, and a phenoxyphenyl group that may enhance its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation. For instance, similar compounds have shown inhibition against carbonic anhydrase isoforms, which play roles in tumor growth and metastasis .
- Receptor Modulation : The indole structure allows for interaction with various receptors, potentially modulating signaling pathways related to cell survival and apoptosis. This interaction can lead to altered gene expression profiles that favor anti-cancer effects.
Anticancer Activity
Research has highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in several studies. The presence of the phenoxy group may enhance its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how structural modifications can influence biological activity. Key findings include:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide | Methoxy substitution | Enhanced solubility and activity against specific cancer cell lines |
| 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide | Chlorine substitution | Increased potency through electronic effects |
| 2-(1H-indol-1-yl)-N-(4-nitrophenyl)acetamide | Nitro group introduction | Improved interaction with target enzymes |
These modifications illustrate how slight changes in chemical structure can significantly impact the efficacy and selectivity of the compound against various biological targets.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study reported that derivatives of indole-based compounds exhibited potent cytotoxicity against MCF7 cells, with IC50 values in the nanomolar range . This suggests that this compound may possess similar or enhanced activity.
- Enzyme Inhibition Studies : Research demonstrated that certain indole derivatives showed effective inhibition against carbonic anhydrase isoforms, suggesting potential applications in cancer therapy through metabolic modulation .
- Inflammatory Response Modulation : A recent investigation into related phenoxyacetamides revealed their ability to reduce inflammation markers in vitro, indicating that this compound could similarly modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
